N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide
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Overview
Description
N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide typically involves the reaction of 1-ethyl-2-oxo-indole-3-carbaldehyde with quinoline-2-carbothioamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Methyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide
- N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]benzenecarbothioamide
- N-[(1-Methyl-2-oxo-indol-3-ylidene)amino]benzenecarbothioamide
Uniqueness
N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide is unique due to its specific structural features and the presence of both indole and quinoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
62295-13-0 |
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Molecular Formula |
C20H16N4OS |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(1-ethyl-2-hydroxyindol-3-yl)iminoquinoline-2-carbothioamide |
InChI |
InChI=1S/C20H16N4OS/c1-2-24-17-10-6-4-8-14(17)18(20(24)25)22-23-19(26)16-12-11-13-7-3-5-9-15(13)21-16/h3-12,25H,2H2,1H3 |
InChI Key |
KBYSTJMJIBBWDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=S)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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